

inter-laboratory comparison of ethyl carbamate quantification

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An In-Depth Technical Guide to Inter-Laboratory Comparison of Ethyl Carbamate Quantification

Authored by a Senior Application Scientist

Introduction: The Imperative for Precision in Ethyl Carbamate Analysis

Ethyl carbamate (EC), or urethane, is a process contaminant naturally formed in fermented foods and alcoholic beverages such as spirits, wine, and soy sauce.[1][2] Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), its presence in the food supply is a significant safety concern.[1][3] Regulatory bodies globally, including the U.S. Food and Drug Administration (FDA), have established allowable limits or target levels for EC in various products to mitigate consumer risk.[1][4][5] For instance, target levels for table wines can be as low as 15 µg/L, while for stone fruit spirits, they can be up to 1,000 µg/L.[1]

The accurate quantification of EC at these trace levels presents a considerable analytical challenge. Discrepancies in results between laboratories can have profound implications for regulatory compliance, international trade, and public health. Therefore, inter-laboratory comparisons (ILCs) and proficiency testing (PT) schemes are not merely best practices; they are essential pillars for ensuring the reliability, comparability, and validity of analytical data across the scientific community.[6] These studies, governed by international standards like ISO/IEC 17043, provide an objective means to assess a laboratory's technical competence and

validate the analytical methods they employ.^{[6][7]} This guide provides a comprehensive overview of the methodologies for EC quantification, the principles of designing and interpreting an ILC, and detailed protocols to support laboratories in achieving analytical excellence.

Core Analytical Methodologies: A Comparative Overview

The choice of analytical technique is fundamental to the accurate measurement of ethyl carbamate. The three predominant methods—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—each offer a distinct balance of specificity, sensitivity, and operational complexity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

For decades, GC-MS has been the reference method for EC quantification, forming the basis of official methods like AOAC 994.07.^{[1][8]}

- **Principle of Causality:** The methodology's strength lies in its two-dimensional separation and detection process. The gas chromatograph separates EC from complex matrix components based on its volatility and polarity. The mass spectrometer then bombards the eluted EC molecules with electrons, causing them to fragment in a predictable pattern. By selectively monitoring for characteristic ion fragments (e.g., m/z 62, 74, and 89), the instrument provides unambiguous identification and highly specific quantification.
- **Expert Insight—The Internal Standard:** The trustworthiness of the GC-MS method is significantly enhanced by the use of an isotopically labeled internal standard, such as deuterated ethyl carbamate (d5-EC).^[9] Because d5-EC has nearly identical chemical and physical properties to native EC, it co-extracts and experiences the same analytical variations, allowing for precise recovery correction and yielding more accurate results than other carbamate standards like propyl or butyl carbamate.^{[9][10]} Tandem MS (GC-MS/MS) further improves selectivity and sensitivity, making it ideal for complex matrices.^{[8][10]}

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD presents a viable alternative to GC-MS, particularly for laboratories without access to mass spectrometry.[\[11\]](#)

- **Principle of Causality:** EC itself is not fluorescent. Therefore, a critical, self-validating step is required: pre-column derivatization.[\[2\]](#) EC is reacted with a fluorescent tagging agent, most commonly 9-xanthidol, to form a highly fluorescent derivative (ethyl-N-xanthyl carbamate).[\[2\]](#)[\[12\]](#) The HPLC system then separates this derivative from other sample components and derivatization artifacts before it is quantified by the fluorescence detector.
- **Expert Insight—Methodological Trade-offs:** While often simpler and faster than traditional GC-MS protocols, HPLC-FLD is not without its challenges.[\[1\]](#)[\[11\]](#) The derivatization step adds complexity and a potential source of variability. Furthermore, the specificity of fluorescence detection is lower than that of mass spectrometry, creating a risk of interference from other naturally fluorescent compounds in the sample matrix, which could lead to overestimated results.[\[1\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry, representing a modern and powerful approach.

- **Principle of Causality:** This technique allows for the direct analysis of underivatized EC.[\[13\]](#) After separation on an LC column, the EC is ionized (typically via electrospray ionization) and enters the mass spectrometer. The first quadrupole selects the parent EC ion (m/z 90.1), which is then fragmented. The second quadrupole selects a specific daughter ion (e.g., m/z 62.05) for detection. This multiple reaction monitoring (MRM) provides exceptional specificity, effectively eliminating matrix interferences.
- **Expert Insight—The Sensitivity Advantage:** LC-MS/MS methods can achieve extremely low limits of detection (LOD) and quantification (LOQ), often in the sub- $\mu\text{g/L}$ range, without the need for derivatization.[\[13\]](#) This makes the technique particularly well-suited for analyzing samples with very low regulatory limits, such as table wines.

Performance Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the primary analytical methods used in ethyl carbamate quantification, compiled from various validation and inter-laboratory studies.

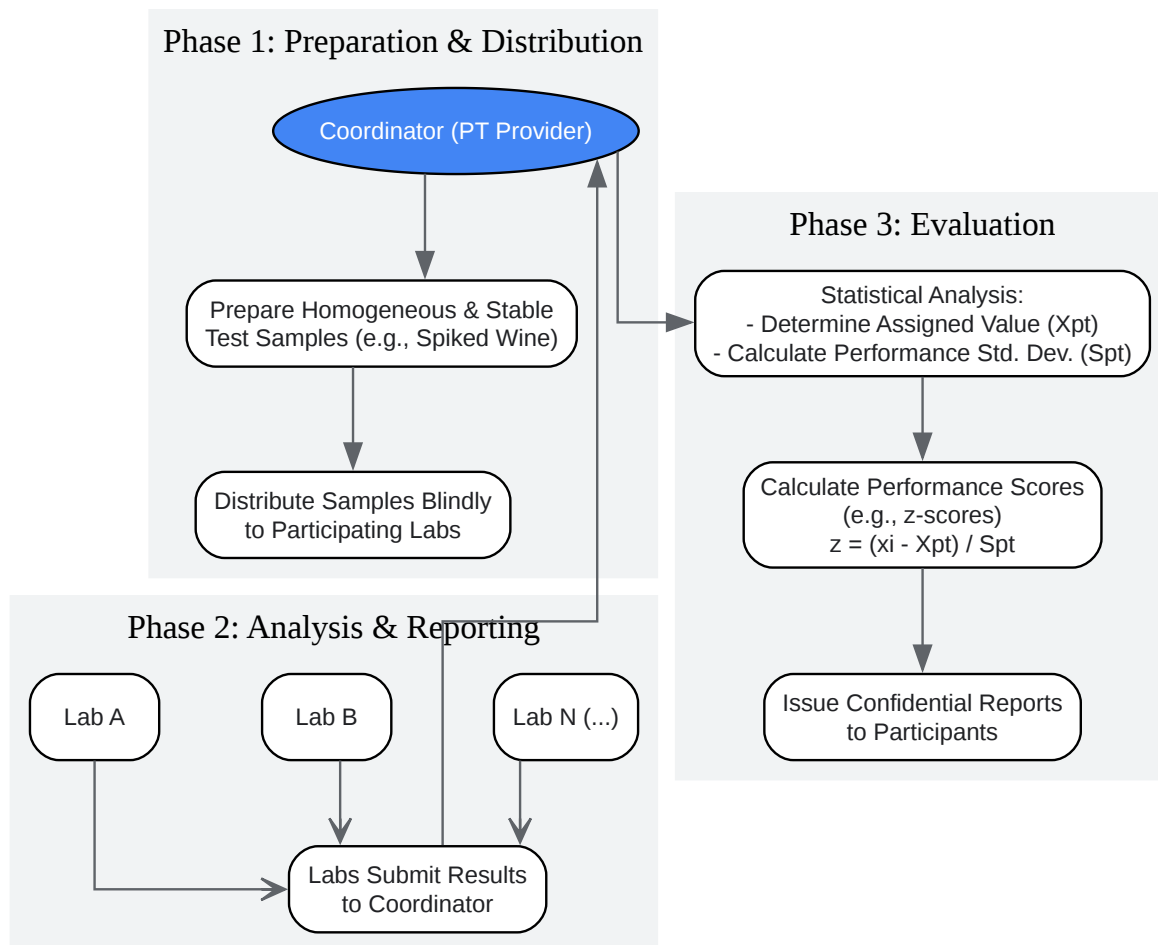
Analytical Method	Sample Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Precision (RSD %)	Reference(s)
GC-MS	Alcoholic Beverages	5-25 ppb	-	-	1.4 - 3.2	[14]
GC-MS	Alcoholic Beverages / Soy Sauce	-	5.0 µg/kg	96.7 (avg)	< 5 (repeatability)	[15]
GC-MS	Various Foods	0.69 - 6.08 µg/kg	2.10 - 18.43 µg/kg	78.8 - 117.0	< 14	[16] [17]
GC-MS/MS	Distillers Grains	0.7 ng/g	-	-	-	[18]
HPLC-FLD	Alcoholic Beverages	-	-	-	Comparable to GC-MS	[11]
LC-MS/MS	Fortified Wine	0.17 µg/L	0.52 µg/L	93 - 114	< 8	[13]

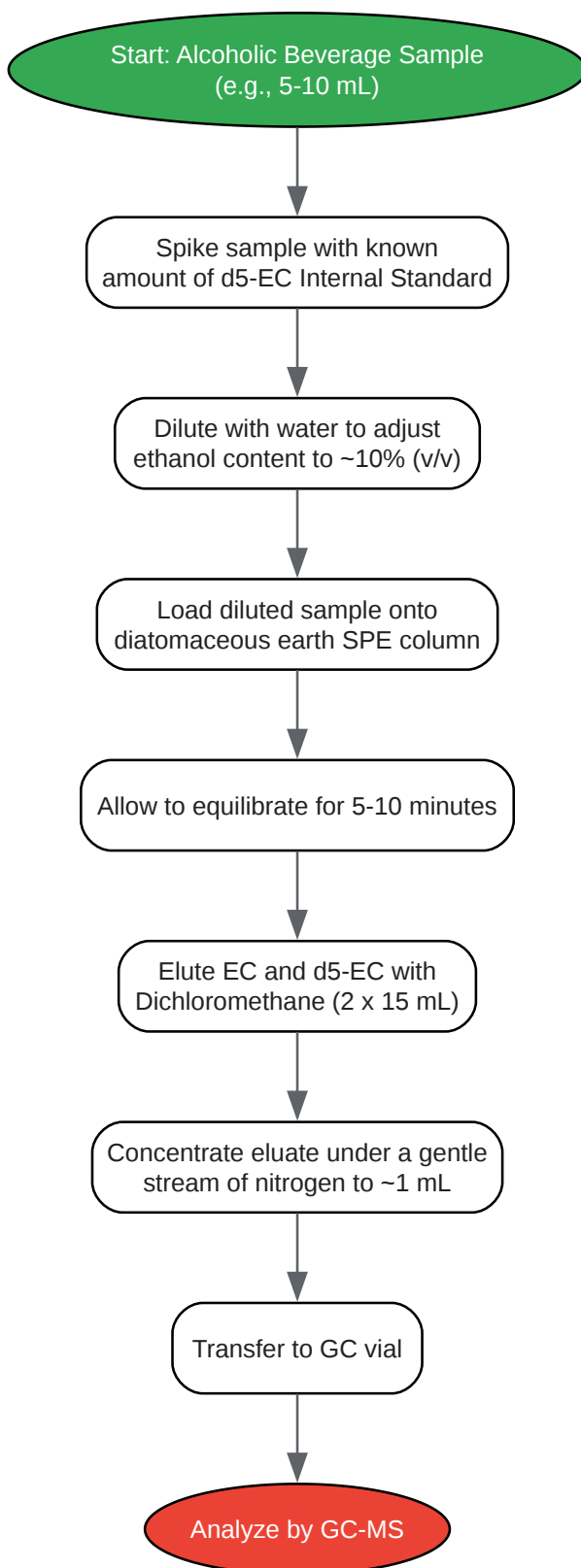
Designing an Inter-Laboratory Comparison (ILC)

An ILC is a structured exercise to evaluate and compare the performance of multiple laboratories.[\[19\]](#) According to ISO/IEC 17025, participation in such activities is a key element for monitoring the quality of measurement results.[\[6\]](#)

Logical Framework for an ILC

The process follows a well-defined, logical sequence to ensure objectivity and statistical validity.





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Caption: Sample preparation workflow for GC-MS analysis of ethyl carbamate.

Step-by-Step Methodology:

- **Sample Measurement:** Pipette a precise volume (e.g., 10.0 mL) of the beverage sample into a suitable flask.
- **Internal Standard Spiking:** Add a known volume of the d5-EC working solution to the sample. The causality here is to ensure the IS is present throughout the entire extraction and analysis process, accounting for any analyte loss.
- **Dilution:** For samples with high alcohol content, dilute with deionized water to bring the final ethanol concentration to approximately 10-20% (v/v). This ensures consistent interaction with the SPE sorbent.
- **SPE Column Loading:** Load the entire diluted sample onto the diatomaceous earth SPE column and allow it to absorb for at least 5 minutes. The large surface area of the diatomaceous earth disperses the aqueous sample, allowing for efficient partitioning of the semi-polar EC into the organic extraction solvent.
- **Elution:** Elute the column with two successive portions of dichloromethane. Collect the eluate in a concentration tube. Dichloromethane is an effective solvent for extracting the weak-polar EC while leaving more polar matrix components behind. [10]6. **Concentration:** Gently concentrate the combined eluate under a stream of nitrogen in a warm water bath (e.g., 40°C) to a final volume of approximately 1 mL. Over-evaporation must be avoided to prevent loss of the volatile analyte.
- **Final Preparation:** Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters (Example)

- **GC System:** Agilent 7890B or equivalent.
- **Column:** DB-WAXetr, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar polar capillary column).
- **Injection:** 1-2 µL, splitless mode.

- Inlet Temperature: 220°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: 40°C (hold 1 min), ramp to 180°C at 10°C/min, then to 220°C at 20°C/min (hold 5 min). This temperature program is designed to separate EC from solvent fronts and other matrix components.
- MS System: Agilent 5977A or equivalent.
- Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor:
 - Ethyl Carbamate (EC): m/z 62 (quantifier), 74, 89 (qualifiers).
 - d5-Ethyl Carbamate (d5-EC): m/z 64 (quantifier), 76, 94 (qualifiers).
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Calibration and Quantification

- Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/L) in 10% ethanol.
- Spike each calibration standard with the same amount of d5-EC internal standard as the samples.
- Process the standards through the same extraction procedure as the samples. This self-validating system ensures that the calibration curve accurately reflects the efficiency of the entire method.
- Generate a calibration curve by plotting the ratio of the EC quantifier ion area to the d5-EC quantifier ion area against the EC concentration.
- Quantify EC in samples by calculating the area ratio from the chromatogram and interpolating the concentration from the calibration curve.

Conclusion and Future Outlook

The reliable quantification of ethyl carbamate is a critical task for ensuring food and beverage safety. While GC-MS remains the established reference method, modern techniques like LC-MS/MS offer superior sensitivity and specificity with reduced sample preparation. [1]
[13] Regardless of the method chosen, consistent and accurate results can only be guaranteed through rigorous in-house validation and successful participation in external proficiency testing schemes.

Inter-laboratory comparisons provide an invaluable, objective assessment of a laboratory's analytical capabilities, fostering confidence in results and driving continuous improvement. [6] As regulatory limits become more stringent and global supply chains more complex, the importance of harmonized, validated, and proficiency-tested analytical methods will only continue to grow. Adherence to the principles and protocols outlined in this guide will empower researchers, scientists, and quality control professionals to meet these evolving challenges with scientific integrity and analytical excellence.

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